molecular formula C19H21NO5S2 B3275138 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 620590-14-9

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3275138
CAS No.: 620590-14-9
M. Wt: 407.5 g/mol
InChI Key: GLLPHZVEFKEQKD-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

    Final assembly: The different fragments are combined under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the ethoxy group.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound might be investigated for its potential as an antibiotic or other therapeutic agent.

Medicine

Medicinal applications could include the development of new drugs targeting specific bacterial infections or other diseases where sulfonamides are effective.

Industry

In industry, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve its interaction with specific enzymes or receptors in biological systems. Sulfonamides typically inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

The uniqueness of “N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler sulfonamides or thiophene derivatives.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-3-25-18-8-6-16(7-9-18)20(17-12-13-26(21,22)14-17)27(23,24)19-10-4-15(2)5-11-19/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPHZVEFKEQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 4
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzene-1-sulfonamide

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